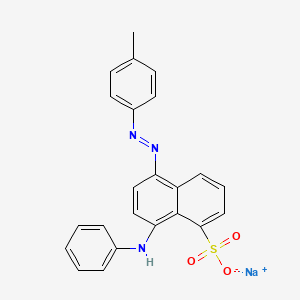
1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications, including dyeing textiles and as a pH indicator.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt typically involves a multi-step process:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a naphthalenesulfonic acid derivative under alkaline conditions to form the azo compound.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to proteins and nucleic acids, altering their function.
Pathways Involved: It can affect cellular pathways by modifying the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Naphthalenesulfonic acid, 4,5-dihydroxy-3-[(4-sulfophenyl)azo]-, disodium salt
- 1-Naphthalenesulfonic acid, 4,5-dihydroxy-3-[(4-sulfophenyl)azo]-, monosodium salt
Uniqueness
1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific color properties and reactivity are required.
Propiedades
Número CAS |
71598-20-4 |
|---|---|
Fórmula molecular |
C23H18N3NaO3S |
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
sodium;8-anilino-5-[(4-methylphenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C23H19N3O3S.Na/c1-16-10-12-18(13-11-16)25-26-20-14-15-21(24-17-6-3-2-4-7-17)23-19(20)8-5-9-22(23)30(27,28)29;/h2-15,24H,1H3,(H,27,28,29);/q;+1/p-1 |
Clave InChI |
QUIAYCMFHUOTFX-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)N=NC2=C3C=CC=C(C3=C(C=C2)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


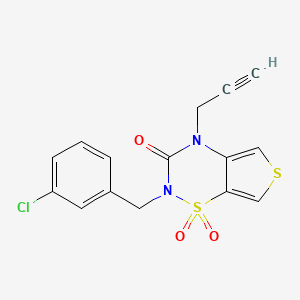
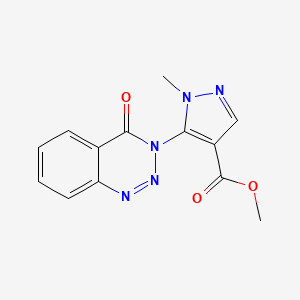
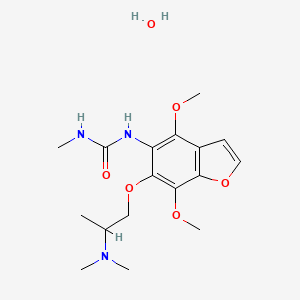
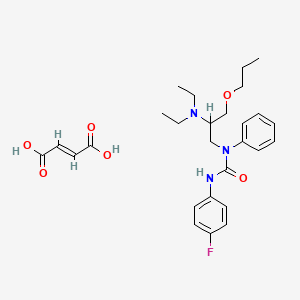

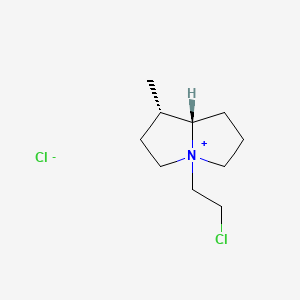
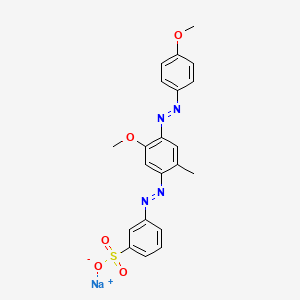
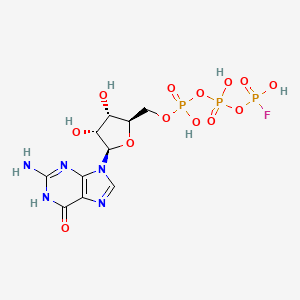
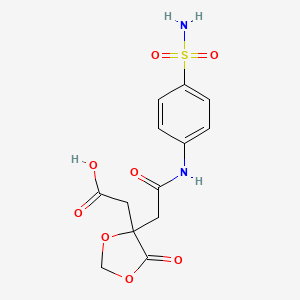
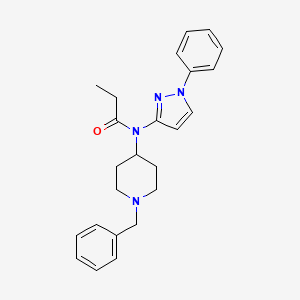
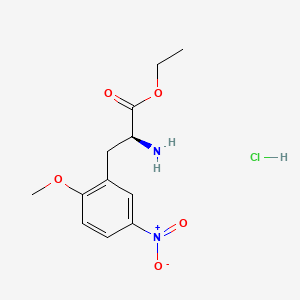
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
![4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid](/img/structure/B15191172.png)

